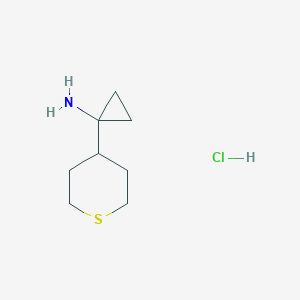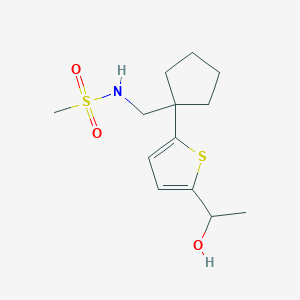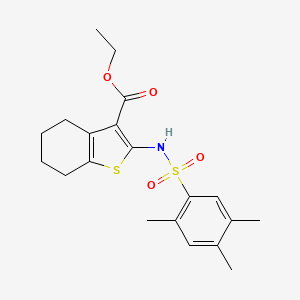
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is related to the field of organic chemistry, focusing on compounds with potential biological activity and applications in material science. The structural complexity and functional groups present in such molecules allow for a diverse range of chemical reactions and properties, making them of interest for further research and application development.
Synthesis Analysis
Research into similar compounds involves multi-step synthetic processes, often starting from basic naphthalene derivatives or other aromatic precursors. The synthesis of related compounds like N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide demonstrates the use of hydroxamic acid groups for targeting specific biological activities, such as inhibition of aminopeptidase N, indicating the potential for diverse synthetic approaches and target applications (Lee et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques like X-ray crystallography, demonstrating various noncovalent interactions that stabilize crystal packing. For instance, the structure and properties of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide were elucidated, showcasing the importance of N-H···O and C-H···O contacts (Gouda et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include transformations like acetylation, esterification, and reduction, often leading to the introduction of new functional groups and modification of the molecule's properties. The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provide insights into such processes, highlighting the versatility and reactivity of these compounds (Zhong-cheng & Shu, 2002).
Applications De Recherche Scientifique
Anti-angiogenic Activity
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound related to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(m-tolyl)acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN). This inhibition is significant due to APN's role in tumor growth and metastasis. The compound showed potent inhibitory activity with a K(i) value of 3.5 µM and was able to inhibit the invasion of bovine aortic endothelial cells, indicating potential anti-angiogenic properties beneficial in cancer treatment (Lee et al., 2005).
Molecular Interactions and Crystal Structure
The study of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide revealed insights into hydrogen, stacking, and halogen bonding interactions. It provided detailed analysis through Hirshfeld surface analysis and 3D energy framework approach, highlighting the stabilizing interactions in its crystal packing. These findings contribute to understanding the molecular interactions that govern compound stability and reactivity, offering potential pathways for designing new molecules with desired physical and chemical properties (Gouda et al., 2022).
Synthesis and Chemical Reactivity
Research on the synthesis of enamides from ketones, involving N-(3,4-Dihydronaphthalene-1-Yl)Acetamide, outlines a method for preparing chiral amines. This process utilizes triethylphosphine and acetic anhydride, highlighting a pathway for the synthesis of compounds with potential biological activity. Such synthetic methodologies are crucial for developing pharmaceuticals and studying their mechanisms of action (Zhao et al., 2011).
Catalytic Applications and Ultrasound Irradiation
The use of nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and related compounds, including N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives, under ultrasound irradiation demonstrates the potential of magnetic nanoparticles in facilitating efficient chemical syntheses. This approach offers advantages such as reduced reaction times, cleaner methodologies, and high yields, which are beneficial in both research and industrial applications (Mokhtary & Torabi, 2017).
Propriétés
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-5-4-6-16(11-15)12-19(22)21-14-20(23)10-9-17-7-2-3-8-18(17)13-20/h2-8,11,23H,9-10,12-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJWHXHZFCMZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2484332.png)



![8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2484338.png)
![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzenesulfonamide](/img/structure/B2484340.png)


![3-[[1-(4-Methylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2484344.png)



